molecular formula C9H12FN B1526925 2-(4-Fluoro-2-methylphenyl)ethan-1-amine CAS No. 910400-06-5

2-(4-Fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B1526925
CAS No.: 910400-06-5
M. Wt: 153.2 g/mol
InChI Key: BUUVJVBLJJWZOG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)ethan-1-amine is a chemical compound with the CAS Number: 1547036-77-0 . It has a molecular weight of 153.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FN/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,11H2,1H3 .


Physical and Chemical Properties Analysis

The physical form of a similar compound, (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, is reported to be a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Optical Resolution and Stereoselective Synthesis

Optical resolution and stereoselective synthesis are key areas where 2-(4-Fluoro-2-methylphenyl)ethan-1-amine shows potential. A study demonstrated the preparation of diastereomeric (amino)fluorosilane from prochiral silane using optically active amines. This process, highlighting the solubility difference in specific solvents for separation and the epimerization at the silicon atom, underscores the chemical's utility in accessing optically active silicon compounds through methylation and deamination-fluorination reactions (Kawachi et al., 1999).

Novel Material Development

Innovations in material science also benefit from this chemical, as seen in the development of a novel half-cut cruciform molecule displaying significant morphology-dependent fluorochromism. This property, induced by mechanical force or pH stimuli, reveals potential applications in security ink without the need for a covering reagent, highlighting the compound's versatility in creating stimuli-responsive materials (Xiao-lin Lu & M. Xia, 2016).

Coordination Chemistry and Intracellular Probing

The compound finds application in coordination chemistry and intracellular probing, where it forms part of the structure of a fluorophore used for Zn2+ detection. This fluorophore's coordination in ternary Zn2+ complexes and its quantum yield variation with the coordination environment changes, provide a method for detecting intracellular Zn2+ (Hendrickson et al., 2003).

Chiral Analysis and Enantioselective Reactions

The chemical's utility extends to chiral analysis and enantioselective reactions. It serves as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines, where its reactions with α-chiral primary and secondary amines allow for straightforward regioselective ring-opening. This application simplifies the analysis of scalemic mixtures of amines, highlighting the compound's importance in stereochemical studies (Rodríguez-Escrich et al., 2005).

Antitumor Properties and Prodrug Development

Exploration into antitumor properties and prodrug development marks another significant application. Novel benzothiazoles, structurally related to this compound, have shown potent antitumor activity. Amino acid conjugation to the primary amine function of these benzothiazoles has been used to create water-soluble, chemically stable prodrugs. These prodrugs rapidly revert to their parent amine in vivo, presenting a promising approach for overcoming drug lipophilicity and enhancing therapeutic efficacy (Bradshaw et al., 2002).

Safety and Hazards

For (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUVJVBLJJWZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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